5-Bromo-N,N-dimethylpyrazole-1-sulfonamide

Heterocyclic chemistry Pyrazole building blocks Quality control

5-Bromo-N,N-dimethylpyrazole-1-sulfonamide (CAS 934405-34-2) is a brominated pyrazole-sulfonamide building block with molecular formula C₅H₈BrN₃O₂S and molecular weight 254.11 g/mol. It is classified as a heterocyclic sulfonamide intermediate and is specifically cited in patent literature as a precursor in the synthesis of insecticidal anthranilic diamide derivatives.

Molecular Formula C5H8BrN3O2S
Molecular Weight 254.11 g/mol
CAS No. 934405-34-2
Cat. No. B1442208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N,N-dimethylpyrazole-1-sulfonamide
CAS934405-34-2
Molecular FormulaC5H8BrN3O2S
Molecular Weight254.11 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1C(=CC=N1)Br
InChIInChI=1S/C5H8BrN3O2S/c1-8(2)12(10,11)9-5(6)3-4-7-9/h3-4H,1-2H3
InChIKeyCZFPJJNNYJIWOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N,N-dimethylpyrazole-1-sulfonamide (CAS 934405-34-2): A Specialized Intermediate for Anthranilic Diamide Insecticides


5-Bromo-N,N-dimethylpyrazole-1-sulfonamide (CAS 934405-34-2) is a brominated pyrazole-sulfonamide building block with molecular formula C₅H₈BrN₃O₂S and molecular weight 254.11 g/mol [1]. It is classified as a heterocyclic sulfonamide intermediate and is specifically cited in patent literature as a precursor in the synthesis of insecticidal anthranilic diamide derivatives .

5-Bromo-N,N-dimethylpyrazole-1-sulfonamide: Why Positional Isomers Cannot Be Interchanged


The pyrazole ring has three possible bromination sites (positions 3, 4, and 5), each producing distinct regioisomers with divergent synthetic utility. The 5-bromo isomer (CAS 934405-34-2) is documented in patent AU-2006300182 as an intermediate for insecticidal hydrazide compounds, specifically the anthranilic diamide class [1]. In contrast, the 3-bromo isomer (CAS 500011-84-7) is cited as a reactant for preparing pyrazolopyridines as tyrosine kinase 2 inhibitors for autoimmune disease treatment . The 4-bromo isomer lacks comparable patent documentation for either application. This positional specificity dictates that substitution with an alternative brominated pyrazole-sulfonamide would redirect the synthetic pathway to an entirely different target class, invalidating the intended use.

5-Bromo-N,N-dimethylpyrazole-1-sulfonamide: Quantitative Differentiation Evidence for Procurement Decisions


Molecular Weight Differentiation: Distinguishing 5-Bromo from Non-Brominated Core and 3-Bromo Isomer

The molecular weight of 5-bromo-N,N-dimethylpyrazole-1-sulfonamide is 254.11 g/mol [1]. This represents a +78.9 Da difference (+45.1%) relative to the non-brominated core N,N-dimethylpyrazole-1-sulfonamide (MW 175.21 g/mol, CAS 133228-21-4) , and is identical in mass to the 3-bromo isomer (CAS 500011-84-7, MW 254.10 g/mol) [2]—necessitating orthogonal identification methods to prevent procurement errors.

Heterocyclic chemistry Pyrazole building blocks Quality control

InChIKey Structural Fingerprinting: Unique Identifier for 5-Position Bromination

The InChIKey for 5-bromo-N,N-dimethylpyrazole-1-sulfonamide is CZFPJJNNYJIWOL-UHFFFAOYSA-N [1]. The 3-bromo isomer (CAS 500011-84-7) has the distinct InChIKey PYBWMCRVFDXECL-UHFFFAOYSA-N [2]. These two InChIKey strings differ by the third character block, providing a computationally unambiguous method for distinguishing the two regioisomers.

Chemical informatics Database searching Structural validation

Predicted Boiling Point as a Physical Differentiation Parameter

The SciFinder-predicted boiling point of 5-bromo-N,N-dimethylpyrazole-1-sulfonamide is 345.5±34.0 °C at 760 Torr . The non-brominated parent compound N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS 133228-21-4) has a predicted boiling point of 287.4±23.0 °C at 760 Torr . Bromination at the 5-position elevates the predicted boiling point by approximately 58.1 °C, a 20.2% increase.

Physical chemistry Separation science Purification

Patent-Defined Synthetic Application: Exclusive Intermediate Status for Anthranilic Diamide Insecticides

5-Bromo-N,N-dimethylpyrazole-1-sulfonamide is explicitly described in the patent AU-2006300182-B2 ('Hydrazide compound and pesticidal use of the same') as an intermediate in the preparation of insecticidal anthranilic diamide derivatives . This patent, with priority date October 14, 2005, protects a specific class of hydrazide compounds with ryanodine receptor agonist activity [1]. The 5-bromo substituent provides a critical synthetic handle for further derivatization. No equivalent patent documentation was located for the 4-bromo isomer, and the 3-bromo isomer is associated with tyrosine kinase inhibitor synthesis rather than insecticidal applications.

Agrochemical synthesis Patent-protected intermediates Insecticide development

5-Bromo-N,N-dimethylpyrazole-1-sulfonamide: Validated Application Scenarios Based on Quantitative Evidence


Intermediate for Anthranilic Diamide Insecticide Synthesis Following Patented Routes

5-Bromo-N,N-dimethylpyrazole-1-sulfonamide serves as a key intermediate in the preparation of insecticidal anthranilic diamide derivatives, as documented in patent AU-2006300182-B2 [1]. This compound class includes commercial ryanodine receptor activators such as chlorantraniliprole. The 5-bromo substituent provides a reactive site for subsequent cross-coupling or substitution reactions to install diverse aryl/heteroaryl groups at the pyrazole 5-position, enabling structure-activity relationship studies within the protected hydrazide compound space. Researchers replicating or extending the Sumitomo Chemical synthetic methodology require this specific regioisomer to maintain fidelity to the patented route.

Quality Control Verification via InChIKey and Molecular Weight Orthogonal Validation

Given that the 5-bromo (CAS 934405-34-2) and 3-bromo (CAS 500011-84-7) isomers share identical molecular formulas and nearly identical molecular weights (254.11 vs 254.10 g/mol), mass spectrometry alone cannot distinguish them. Procurement quality control should employ orthogonal verification using InChIKey cross-referencing (target: CZFPJJNNYJIWOL-UHFFFAOYSA-N) [2] against the PubChem record, and/or LC retention time comparison against authentic standards. The predicted boiling point difference of approximately 58 °C relative to the non-brominated core provides a secondary physical property check for purification method development.

Building Block for Cross-Coupling Chemistry in Medicinal and Agrochemical Programs

The 5-position bromine atom provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to generate diverse 5-substituted pyrazole-sulfonamide libraries. The sulfonamide group remains intact under standard coupling conditions, allowing systematic exploration of substitution effects at the pyrazole 5-position while maintaining the N,N-dimethylsulfamoyl moiety. The XLogP3 value of 0.8 [3] and topological polar surface area of 63.6 Ų [3] provide baseline physicochemical parameters for library design calculations.

Precursor to 5-Substituted Pyrazole Derivatives via Lithiation-Bromination Methodology

According to the synthetic procedure described in US Patent 7,867,949 B2, this compound is prepared from N,N-dimethyl-1H-pyrazole-1-sulfonamide via n-butyllithium-mediated lithiation at −78 °C followed by bromination with 1,2-dibromo-1,1,2,2-tetrachloroethane, yielding 21.3 g of product from 17.6 g of starting material [4]. The same methodology can be adapted to generate other 5-substituted analogs (e.g., 5-iodo, 5-chloro) by substituting alternative electrophiles, making this compound both a target and a template for further derivatization.

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